
4-Isobutoxy-3,5-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobutoxy-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C13H18O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with isobutoxy and dimethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-3,5-dimethylbenzaldehyde typically involves the alkylation of 3,5-dimethylbenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification techniques such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isobutoxy-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halides and bases are used for substitution reactions.
Major Products Formed
Oxidation: 4-Isobutoxy-3,5-dimethylbenzoic acid.
Reduction: 4-Isobutoxy-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Applications De Recherche Scientifique
4-Isobutoxy-3,5-dimethylbenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Isobutoxy-3,5-dimethylbenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The isobutoxy and dimethyl groups influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Butoxy-3,5-dimethylbenzaldehyde
- 4-Hydroxy-3,5-dimethylbenzaldehyde
- 4-Methoxy-3,5-dimethylbenzaldehyde
Uniqueness
4-Isobutoxy-3,5-dimethylbenzaldehyde is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3,5-dimethyl-4-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-15-13-10(3)5-12(7-14)6-11(13)4/h5-7,9H,8H2,1-4H3 |
Clé InChI |
SHRCGABOCHOTKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCC(C)C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


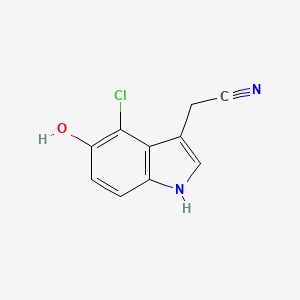
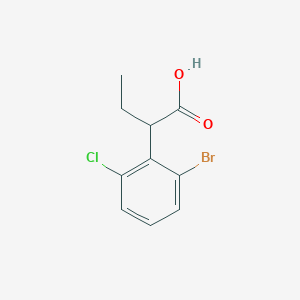
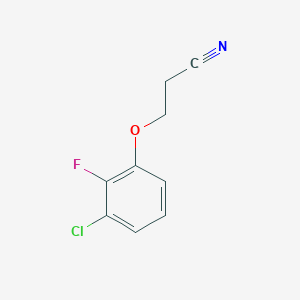
![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
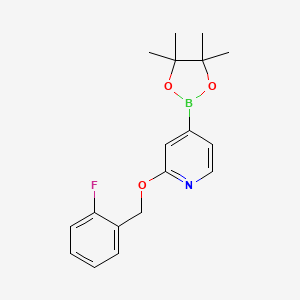
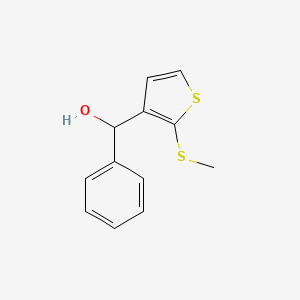
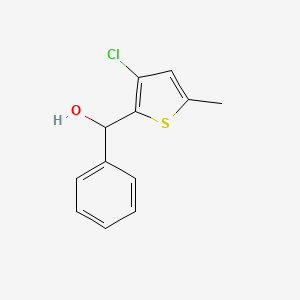
![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)


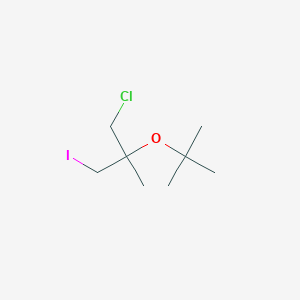
![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)
